![molecular formula C27H31ClN2O2 B049490 Asimadolinhydrochlorid CAS No. 185951-07-9](/img/structure/B49490.png)
Asimadolinhydrochlorid
Übersicht
Beschreibung
Asimadolinhydrochlorid ist ein experimentelles Medikament, das als peripher selektiver Kappa-Opioid-Rezeptor-Agonist wirkt. Es wurde wegen seines möglichen Einsatzes bei der Behandlung des Reizdarmsyndroms untersucht, da es viszerale Schmerzen lindern kann, ohne die Blut-Hirn-Schranke zu überwinden .
Wissenschaftliche Forschungsanwendungen
Asimadolinhydrochlorid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung des Reizdarmsyndroms. Es hat vielversprechende Ergebnisse in klinischen Studien gezeigt und die Wirksamkeit bei der Reduzierung von viszeralen Schmerzen und der Verbesserung der Darmmotorik demonstriert.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Kappa-Opioid-Rezeptoren, die sich hauptsächlich im Verdauungstrakt befinden. Diese Bindung hemmt die Freisetzung von Neurotransmittern, die an der Schmerzsignalübertragung beteiligt sind, wodurch viszerale Schmerzen und Beschwerden reduziert werden. Die periphere Selektivität der Verbindung stellt sicher, dass sie nicht die Nebenwirkungen auf das zentrale Nervensystem hervorruft, die üblicherweise mit anderen Opioid-Agonisten verbunden sind .
Wirkmechanismus
Target of Action
Asimadoline hydrochloride primarily targets the kappa opioid receptors (KOR) . These receptors are predominantly found in the digestive tract and play a crucial role in controlling visceral pain and bowel motility .
Mode of Action
Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist . By binding to these receptors, it can modulate their activity. This interaction leads to the relief of pain, discomfort, and impaired motility common to conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
Biochemical Pathways
It is known that kappa opioid receptors play a significant role in the control of visceral pain and bowel motility . Therefore, the activation of these receptors by asimadoline likely impacts these pathways, leading to the observed therapeutic effects.
Pharmacokinetics
It is known that asimadoline is orally administered , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
Asimadoline has shown encouraging clinical efficacy for the treatment of IBS . It has been found to reduce sensation in response to colonic distension at subnoxious pressures in healthy volunteers and in IBS patients without alteration of colonic compliance . It also reduced satiation and enhanced the postprandial gastric volume in female volunteers .
Biochemische Analyse
Biochemical Properties
Asimadoline hydrochloride acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility . As such, kappa opioid agonists like Asimadoline hydrochloride are ideal candidates to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .
Cellular Effects
Asimadoline hydrochloride is an orally active, highly selective kappa-opioid receptor agonist with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors . Due to its high selectivity for the kappa-opioid receptor, Asimadoline hydrochloride does not produce mu-opioid like side effects .
Molecular Mechanism
Asimadoline hydrochloride is an orally administered agent that acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility .
Temporal Effects in Laboratory Settings
The metabolism of Asimadoline hydrochloride is rapid and appears similar in animals and man .
Dosage Effects in Animal Models
In animal models of pain, Asimadoline hydrochloride significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors, and the efficacy was comparable to CR845 at 15 min post-dosing . Asimadoline hydrochloride had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .
Transport and Distribution
Asimadoline hydrochloride is transported and distributed within cells and tissues . The cell lines (LLC-PK1, L-mdr1a, L-mdr1b and L-MDR1) were grown to confluent polarized monolayers on porous membrane filters, and polarized trans-epithelial transport of Asimadoline hydrochloride was determined .
Vorbereitungsmethoden
Die Synthese von Asimadolinhydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende FunktionalisierungIndustrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit und gewährleisten gleichzeitig die Skalierbarkeit .
Analyse Chemischer Reaktionen
Asimadolinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Hydroxylgruppe am Pyrrolidinring modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Ketongruppe in der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Asimadolinhydrochlorid ist einzigartig in seiner hohen Selektivität für Kappa-Opioid-Rezeptoren und seiner peripheren Wirkung. Ähnliche Verbindungen umfassen:
Eluxadolin: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der zur Behandlung des Reizdarmsyndroms eingesetzt wird.
Fedotozin: Ein Kappa-Opioid-Rezeptor-Agonist mit ähnlichen Anwendungen.
Nalfurafin: Ein Kappa-Opioid-Rezeptor-Agonist, der zur Behandlung von Pruritus eingesetzt wird.
Trimebutin: Ein Medikament mit ähnlichen gastrointestinalen Anwendungen, aber anderen Rezeptor-Zielen
This compound zeichnet sich durch seine geringe Penetration durch die Blut-Hirn-Schranke aus, wodurch Nebenwirkungen auf das zentrale Nervensystem minimiert werden und es zu einer sichereren Option für die Langzeitanwendung wird.
Biologische Aktivität
Asimadoline hydrochloride (EMD-61753) is a synthetic compound that acts as a selective agonist for the kappa-opioid receptor (KOR). Its unique pharmacological profile and low blood-brain barrier permeability make it a candidate for treating various gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article delves into the biological activity of asimadoline, highlighting its receptor interactions, pharmacokinetics, therapeutic potential, and relevant case studies.
Asimadoline exhibits a high affinity for KOR, with an IC50 of approximately 1.2 nM in human recombinant receptors, demonstrating its potency as a kappa-opioid agonist . Unlike other opioid receptors, KOR activation primarily influences peripheral systems, which is beneficial in minimizing central nervous system (CNS) side effects typically associated with mu-opioid receptor agonists.
Receptor Binding and Activity
Asimadoline's selectivity for KOR over mu and delta receptors is significant, with binding ratios indicating approximately 500-fold greater affinity for KOR compared to other opioid receptors . This selectivity results in reduced side effects such as respiratory depression and sedation, common with mu-opioid agonists.
Table 1: Receptor Binding Affinities
Receptor Type | IC50 (nM) | Selectivity Ratio |
---|---|---|
Kappa (KOR) | 1.2 | 1:500 (KOR: MOR:DOR) |
Mu (MOR) | 600 | - |
Delta (DOR) | 600 | - |
Pharmacokinetics
Asimadoline demonstrates favorable pharmacokinetic properties. It is well-absorbed when administered orally, with peak plasma concentrations occurring between 0.5 to 2 hours post-administration. The absolute bioavailability is estimated to be between 40-50% .
Half-Life and Metabolism
The elimination half-life varies depending on the dosing regimen:
- Single Dose: Approximately 5.5 hours
- Repeated Dosing: Terminal half-life extends to 15-20 hours after multiple administrations .
Asimadoline is primarily metabolized by cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with metabolites excreted mainly through feces . Notably, drug-drug interactions have been observed when co-administered with CYP3A4 inhibitors like ketoconazole, leading to increased plasma concentrations of asimadoline .
Irritable Bowel Syndrome (IBS)
Asimadoline has been investigated for its efficacy in treating IBS. Clinical trials have shown that it can significantly reduce abdominal pain and discomfort associated with this condition. Its mechanism involves modulating visceral pain pathways without the CNS-related side effects typical of other opioid therapies.
Case Study: Efficacy in IBS
A clinical trial involving patients with IBS demonstrated that asimadoline significantly improved symptoms compared to placebo. Patients receiving a dosage of 0.5 mg twice daily reported a marked decrease in pain severity and frequency over a treatment period of 12 weeks .
Other Potential Uses
Research has also explored the use of asimadoline in managing pruritus and postoperative ileus due to its peripheral action on KOR .
Adverse Effects
While generally well-tolerated, asimadoline can cause side effects such as diarrhea, nausea, headache, and fatigue. Importantly, the absence of CNS penetration limits the risk of psychotomimetic effects associated with other opioid treatments .
Eigenschaften
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSLABTEURMBF-CLSOAGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171820 | |
Record name | Asimadoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185951-07-9 | |
Record name | Asimadoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asimadoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASIMADOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.